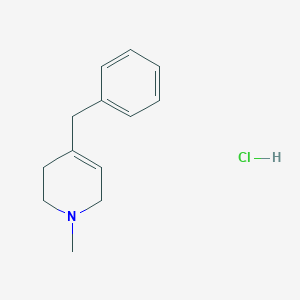
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C13H17N It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reduction of N-methylpyridinium salts. One common method is the reduction of N-methylpyridinium chloride using sodium borohydride in an inert atmosphere . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium salts.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Pyr
Propiedades
Número CAS |
125927-26-6 |
|---|---|
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
4-benzyl-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;/h2-7H,8-11H2,1H3;1H |
Clave InChI |
ARYZGNSJMRABMB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
SMILES canónico |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
Sinónimos |
1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine BMTP MBzTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















